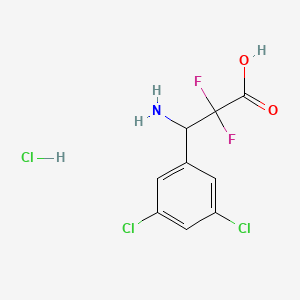

3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride

Description

3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride (CAS No. 1955515-25-9) is a halogenated amino acid derivative characterized by a 3,5-dichlorophenyl group attached to a propanoic acid backbone with two fluorine atoms at the C2 position and an amine group at C2. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2F2NO2.ClH/c10-5-1-4(2-6(11)3-5)7(14)9(12,13)8(15)16;/h1-3,7H,14H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIJNWQTHUCLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(C(C(=O)O)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reformatsky and Cross-Coupling Reactions

A practical and documented approach involves the Reformatsky reaction of ethyl bromodifluoroacetate with aryl halides or benzotriazolyl derivatives to form protected difluoro-β-amino acid intermediates. Subsequent hydrogenolysis and hydrolysis yield the free amino acid:

- Stepwise process:

- Reformatsky reaction: Ethyl bromodifluoroacetate reacts with N,N-(dibenzyl)-1H-benzotriazolyl-1-methylamine to form a protected difluoro-β-amino ester.

- Hydrogenolysis: Removal of protecting groups under hydrogenation conditions.

- Hydrolysis: Conversion of esters to free acids, yielding 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid.

This method was reported with good yields and stereoselectivity, providing a reliable route to the target compound.

Strecker Reaction and Boron Trifluoride Etherate Catalysis

Another approach involves the boron trifluoride etherate-promoted Strecker reaction on difluoromethyl-1,3-oxazolidines derived from coupling products. This reaction yields α-amino nitriles, which upon hydrolysis produce the desired amino acid:

- Advantages:

- Good yields and diastereoselectivity.

- Allows for chiral auxiliary control to enhance enantiomeric excess.

Partial racemization during hydrolysis is noted as a limitation.

Use of 3-Oxocarboxylic Esters and Difluorination

A novel method involves converting 3-oxocarboxylic esters into dithiane derivatives, which are then difluorinated using bromine trifluoride (BrF3) under mild conditions to form difluoroesters. Hydrolysis yields the gem-difluoro acids, including the target compound:

- This method is notable for mild reaction conditions and high yields.

- BrF3 is a specialized reagent rarely used but effective for gem-difluorination.

Industrial-Scale Synthesis and Process Optimization

Industrial production leverages continuous flow reactors and automated monitoring systems to optimize reaction parameters such as temperature, pressure, and reagent feed rates. This results in:

- Improved reaction efficiency.

- Consistent product quality.

- Scalability for commercial applications.

The process typically involves:

| Step | Description | Notes |

|---|---|---|

| Raw material preparation | Purification of 3,5-dichlorobenzene derivatives | Ensures high purity starting materials |

| Fluorination step | Introduction of difluoropropanoic acid moiety | Controlled using flow chemistry |

| Amination and coupling | Formation of amino acid hydrochloride salt | Monitored for stereoselectivity |

| Purification | Recrystallization or chromatography | Achieves >98% purity |

These steps are designed to minimize by-products and environmental impact.

Purification Techniques

Post-synthesis, purification is critical to obtain the hydrochloride salt in high purity:

- Recrystallization: Common solvents include ethanol, methanol, or aqueous HCl solutions.

- Chromatography: Used for laboratory-scale purification to separate closely related impurities.

- Salt formation: Conversion to hydrochloride salt enhances stability and ease of handling.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The Reformatsky approach remains a cornerstone for laboratory synthesis due to its reliability.

- Use of continuous flow reactors in industry significantly improves reaction control and environmental safety.

- The choice of amination method impacts stereochemical purity, crucial for biological activity.

- Ongoing research focuses on minimizing racemization and improving yields through catalyst and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Profile

- Molecular Formula : C9H8Cl2F2NO2

- Molecular Weight : 306.51 g/mol

- Structure : The compound features an amino group, a dichlorophenyl substituent, and a difluoropropanoic acid backbone.

Medicinal Chemistry

3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride is investigated for its potential therapeutic applications. It has shown promise in:

- Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies suggest it can inhibit bacterial growth at concentrations as low as 10 µg/mL by disrupting cell wall integrity and interfering with protein synthesis .

- Antiviral Properties : Preliminary findings suggest potential antiviral effects, although specific viral targets and mechanisms remain under investigation.

- Anticancer Research : The compound is being evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Biological Research

In biological systems, this compound is studied for its interactions with various molecular targets:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders .

- Receptor Binding : The compound's ability to bind to various receptors is being explored to understand its potential in modulating signaling pathways relevant to disease processes .

Agrochemicals

The unique chemical structure of this compound makes it suitable for applications in agrochemicals:

- Pesticide Development : Its biological activity suggests potential use in developing new pesticides or herbicides that target specific pests while minimizing environmental impact .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against various bacterial strains. The results indicated that at concentrations of 10 µg/mL or lower, the compound effectively inhibited the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The proposed mechanism involved disruption of the bacterial cell wall and interference with protein synthesis pathways .

Case Study 2: Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The research highlighted its ability to activate caspases and promote cell cycle arrest at the G1 phase. This suggests a promising avenue for further exploration in cancer therapeutics .

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Halogen Positioning: The 3,5-dichlorophenyl group in the target compound contrasts with 2,4-difluorophenyl (CAS 1958125-88-6) and 3,4,5-trifluorophenyl (CAS 209991-62-8) analogs. Chlorine’s higher electronegativity and bulkiness compared to fluorine may enhance binding affinity in biological systems .

Functional Groups: The propanoic acid backbone distinguishes the target compound from ester derivatives like (R)-methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride, which may exhibit different pharmacokinetic profiles due to esterase susceptibility .

Similarity Scores :

- Compounds with ≥0.70 similarity scores (e.g., 3,4,5-trifluorophenylacetic acid, 0.73) share halogen-rich aromatic systems but lack the dichloro-difluoro synergy, underscoring the target’s unique electronic and steric properties .

Biological Activity

3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride (CAS Number: 1955515-25-9) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on diverse sources.

- Molecular Formula : C₉H₈Cl₂F₂N₁O₂

- Molecular Weight : 306.5 g/mol

- CAS Number : 1955515-25-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

-

Antimicrobial Activity

- The compound has shown promising antimicrobial properties against a range of pathogens. It was evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating effective activity against these resistant strains .

- A study reported that derivatives of similar compounds exhibited selective antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential for the development of new antimicrobial agents .

-

Anticancer Activity

- Research has indicated that certain derivatives of this compound can reduce cell viability in cancer cell lines such as A549 (non-small cell lung cancer) by approximately 50% .

- The compound's mechanism of action appears to involve the modulation of specific molecular targets within cancer cells, potentially leading to apoptosis or inhibition of cell proliferation .

Antimicrobial Efficacy

A comparative study analyzed the antimicrobial efficacy of various derivatives against WHO priority pathogens. The findings were summarized in Table 1:

| Compound Derivative | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | MRSA | 1 |

| Compound B | Vancomycin-resistant E. faecalis | 0.5 |

| Compound C | Gram-negative pathogens | 8 |

This table highlights the effectiveness of these compounds in combating resistant strains.

Anticancer Activity

In vitro studies demonstrated the cytotoxic effects of this compound on A549 cells:

| Treatment | Cell Viability (%) | Notes |

|---|---|---|

| Control | 100 | No treatment |

| Compound X | 50 | Significant reduction |

| Doxorubicin | 30 | Standard chemotherapy agent |

These results indicate that the compound may serve as a scaffold for developing novel anticancer therapies.

The precise mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural identity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the 3,5-dichlorophenyl group, difluoropropanoic acid backbone, and amino group. Compare chemical shifts with analogous compounds (e.g., dichlorophenyl derivatives in and ).

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Use a C18 column and acetonitrile/water (0.1% TFA) gradient for optimal separation of polar impurities.

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS in positive ion mode, targeting the molecular ion peak [M+H] at ~294.1 g/mol (calculated for CHClFNO·HCl).

Q. How should researchers handle and store this compound to maintain stability?

Answer:

- Storage: Store desiccated at -20°C in amber vials to prevent hydrolysis of the difluoropropanoic acid moiety and degradation of the amine group. Avoid exposure to moisture and light.

- Handling: Use inert atmosphere (N/Ar) during weighing to minimize oxidation. Solubility data (e.g., in DMSO or ethanol) should guide solvent selection for experimental workflows.

Advanced Research Questions

Q. How can synthesis routes be optimized to minimize impurities from dehalogenation or racemization?

Answer:

- Protection/Deprotection Strategy: Protect the amino group with Boc anhydride during synthesis to prevent unwanted side reactions (e.g., racemization). Deprotect using TFA in dichloromethane, as demonstrated for structurally similar amino acid derivatives.

- Reaction Monitoring: Use in-situ FTIR or LC-MS to detect intermediates (e.g., dichlorophenyl intermediates) and adjust reaction conditions (temperature, solvent polarity) to suppress dehalogenation.

- Purification: Employ column chromatography with silica gel (ethyl acetate/hexane gradient) or preparative HPLC to isolate the hydrochloride salt from halogenated byproducts.

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition) be resolved?

Answer:

- Dose-Response Analysis: Perform kinetic assays across a broad concentration range (1 nM–100 µM) to identify non-linear effects. Use Hill slope analysis to distinguish allosteric vs. competitive inhibition.

- Assay Validation: Cross-validate results using orthogonal methods (e.g., fluorescence polarization for binding affinity vs. enzymatic activity assays). Reference control compounds with known mechanisms (e.g., ’s chlorophenyl derivatives).

- Computational Modeling: Conduct molecular docking (AutoDock Vina) to predict binding modes to target enzymes. Compare with crystallographic data for related halogenated compounds.

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

Answer:

- pH-Dependent Stability: Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC and identify breakdown products (e.g., free amine or dichlorophenol) using MS/MS.

- Oxidative Stress Testing: Expose to hydroxyl radicals (generated via Fenton reaction) and quantify degradation using fluorescent probes like CM-HDCFDA (see ’s oxidative stress methods).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.